Higher Lipophilicity (LogP) of the 3‑Thienyl Isomer Relative to the 2‑Thienyl Isomer
The 3‑thienyl regioisomer exhibits a higher calculated partition coefficient (LogP = 1.59) compared with the 2‑thienyl analogue (LogP = 1.35) . This 0.24 log‑unit increase corresponds to an approximately 1.7‑fold higher predicted octanol/water partitioning, indicating greater membrane permeability potential.
| Evidence Dimension | Calculated octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.59 |
| Comparator Or Baseline | 1‑Methyl‑3‑(2‑thienyl)piperazine: LogP = 1.35 |
| Quantified Difference | ΔLogP = +0.24 (≈1.7× higher partitioning) |
| Conditions | Predicted values from ACD/Labs or similar algorithm as reported on ChemSrc and ChemicalBook |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and blood‑brain barrier penetration, making the 3‑thienyl isomer preferable for CNS‑targeted probe design where improved brain exposure is desired.
